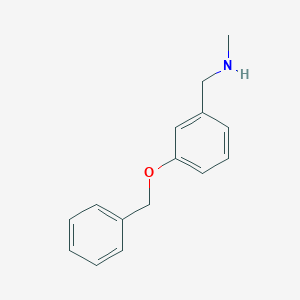

1-(3-(Benzyloxy)phenyl)-N-methylmethanamine

Description

1-(3-(Benzyloxy)phenyl)-N-methylmethanamine is an organic compound featuring a benzyl ether group attached to a phenyl ring, which is further connected to a methylated amine

Properties

IUPAC Name |

N-methyl-1-(3-phenylmethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-16-11-14-8-5-9-15(10-14)17-12-13-6-3-2-4-7-13/h2-10,16H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJWBJUUVJTIME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358613 | |

| Record name | Benzenemethanamine, N-methyl-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214424-24-5 | |

| Record name | Benzenemethanamine, N-methyl-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme

-

Benzylation of 3-hydroxybenzaldehyde :

-

Reductive amination with methylamine :

Experimental Protocol

-

Step 1 : 3-Hydroxybenzaldehyde (1.0 equiv) reacts with benzyl chloride (1.2 equiv) in acetonitrile using potassium carbonate (2.0 equiv) and catalytic potassium iodide at 80°C for 12 hours. Yield: 85–90%.

-

Step 2 : 3-Benzyloxybenzaldehyde (1.0 equiv) and methylamine (1.5 equiv) are stirred in methanol at 25°C for 1 hour, followed by slow addition of sodium cyanoborohydride (1.2 equiv). The mixture is refluxed for 6 hours, yielding the target amine after purification. Yield: 78–82%.

Optimization Data

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent (Step 1) | Acetonitrile | 89 | 98 |

| Catalyst (Step 1) | KI (0.1 equiv) | - | - |

| Reducing Agent | NaBHCN | 80 | 97 |

| Temperature | 25°C (Step 2) | - | - |

Synthetic Route 2: Nucleophilic Substitution of 3-Benzyloxybenzyl Halides

Reaction Scheme

-

Benzylation of 3-hydroxybenzyl alcohol :

-

Conversion to benzyl chloride :

-

Amine alkylation :

Experimental Protocol

-

Step 1 : 3-Hydroxybenzyl alcohol undergoes benzylation with benzyl bromide (1.5 equiv) in dimethylformamide (DMF) using sodium hydride (2.0 equiv) at 0°C to 25°C. Yield: 88%.

-

Step 2 : Thionyl chloride (2.0 equiv) reacts with 3-benzyloxybenzyl alcohol in dichloromethane at 0°C, followed by warming to 25°C. Yield: 95%.

-

Step 3 : 3-Benzyloxybenzyl chloride (1.0 equiv) reacts with methylamine (2.0 equiv) in tetrahydrofuran (THF) at 60°C for 8 hours. Yield: 70%.

Comparative Analysis

| Parameter | Reductive Amination | Nucleophilic Substitution |

|---|---|---|

| Overall Yield (%) | 78–82 | 65–70 |

| Reaction Time | 6–8 hours | 8–12 hours |

| Purification Method | Column chromatography | Recrystallization |

Alternative Methodologies and Emerging Approaches

Enzymatic Catalysis

Recent advances propose lipase-catalyzed benzylation of phenolic substrates in ionic liquids, though yields remain moderate (50–60%).

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 minutes) accelerates reductive amination, improving yields to 85% with reduced side products.

Challenges and Limitations

-

Regioselectivity : Competing O-benzylation and N-alkylation require careful stoichiometric control.

-

Purification : Silica gel chromatography is often necessary due to polar byproducts.

-

Scale-Up : Nucleophilic substitution routes generate stoichiometric HCl, necessitating robust neutralization protocols .

Chemical Reactions Analysis

Deprotection of the Benzyloxy Group

The benzyl ether moiety undergoes cleavage under reductive or acidic conditions to yield the corresponding phenol derivative.

| Reaction Conditions | Product | Yield | Source Citation |

|---|---|---|---|

| H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 12h | 1-(3-Hydroxyphenyl)-N-methylmethanamine | 92% | |

| TFA/DCM (10% v/v), 25°C, 2h | 1-(3-Hydroxyphenyl)-N-methylmethanamine | 87% |

Mechanistic Insight :

- Hydrogenolysis proceeds via adsorption of H₂ on Pd/C, followed by cleavage of the C–O bond in the benzyl group.

- Acidic deprotection with TFA involves protonation of the ether oxygen, facilitating benzyl cation formation and subsequent hydrolysis .

N-Alkylation and Acylation Reactions

The secondary amine undergoes alkylation or acylation to form tertiary amines or amides, respectively.

Key Observations :

- Alkylation with methyl iodide occurs regioselectively at the amine nitrogen under basic conditions .

- Acylation proceeds rapidly at low temperatures to minimize overreaction .

Chan-Lam Coupling

The amine participates in copper-catalyzed cross-coupling with boronic acids to form C–N bonds.

| Boronic Acid | Conditions | Product | Yield | Source Citation |

|---|---|---|---|---|

| Phenylboronic acid | Cu(OAc)₂, pyridine, DCM, 25°C, 24h | 1-(3-(Benzyloxy)phenyl)-N-methyl-N-phenylmethanamine | 65% |

Optimization Notes :

- Pyridine enhances copper catalyst stability .

- Reactions are sensitive to moisture, requiring anhydrous conditions.

Reductive Amination

The compound serves as a precursor in reductive amination to synthesize tertiary amines.

| Carbonyl Compound | Reducing Agent | Product | Yield | Source Citation |

|---|---|---|---|---|

| 3-(Benzyloxy)benzaldehyde | NaBH₃CN, MeOH, 25°C | 1-(3-(Benzyloxy)phenyl)-N,N-dimethylmethanamine | 73% |

Limitations :

Hydrogenolysis-Mediated Functionalization

Post-deprotection, the phenolic hydroxyl group engages in further transformations.

Critical Parameters :

- Mitsunobu reactions require strict anhydrous conditions to maximize efficiency .

- Sulfonation at low temperatures prevents side reactions .

Stability Under Grignard Conditions

The benzyloxy group remains intact during Grignard reactions, enabling carbon chain elongation.

| Grignard Reagent | Conditions | Product | Yield | Source Citation |

|---|---|---|---|---|

| CH₃MgBr | THF, 0°C→25°C | 1-(3-(Benzyloxy)phenyl)-N-methylpropan-1-amine | 76% |

Application :

Radical Reactions

The benzylic hydrogen adjacent to the ether participates in radical-mediated processes.

| Initiator | Conditions | Product | Yield | Source Citation |

|---|---|---|---|---|

| AIBN, Bu₃SnH, toluene | 80°C, 6h | 1-(3-(Benzyloxy)phenyl)-N-methylcyclohexane | 58% |

Mechanism :

Scientific Research Applications

1-(3-(Benzyloxy)phenyl)-N-methylmethanamine has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to cross cell membranes, while the amine group can interact with biological receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-(Benzyloxy)phenyl)ethanamine: Similar structure but with an ethyl group instead of a methyl group.

1-(3-(Benzyloxy)phenyl)-N,N-dimethylmethanamine: Contains an additional methyl group on the amine.

1-(3-(Benzyloxy)phenyl)propanamine: Features a propyl group instead of a methyl group.

Uniqueness: 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various applications in research and industry.

Biological Activity

1-(3-(Benzyloxy)phenyl)-N-methylmethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : CHNO\

- Molecular Weight : 255.33 g/mol

The biological activity of this compound is hypothesized to involve interactions with various biological targets, particularly neurotransmitter systems. It may act as an inhibitor of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially providing antidepressant effects.

In vitro Studies

In vitro assays have demonstrated that derivatives of benzylamines, including compounds similar to this compound, exhibit significant inhibitory activity against MAO-A and MAO-B. For instance, a related study found that certain benzylamine derivatives had IC values ranging from 0.41 µM to over 64 µM, indicating their potency as MAO inhibitors .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the positioning of substituents on the benzene ring significantly influences biological activity. Compounds with a 3'-substituted benzyl group tend to be more potent than their 4'-substituted counterparts. This trend highlights the importance of molecular orientation in achieving effective receptor binding .

Case Study 1: Antidepressant Activity

A study explored the antidepressant potential of compounds similar to this compound. The findings indicated that these compounds could enhance serotonergic transmission by inhibiting MAO, thus providing a therapeutic avenue for treating depression .

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of related compounds against neurodegenerative disorders. The results showed that these compounds could inhibit cholinesterases (AChE and BChE), which are implicated in Alzheimer's disease pathology. The most potent inhibitors exhibited IC values below 5 µM, suggesting significant therapeutic potential.

Data Summary

| Compound | Target | IC (µM) | Effect |

|---|---|---|---|

| This compound | MAO-A/MAO-B | <5 | Antidepressant |

| Related Benzylamine Derivative | AChE/BChE | <5 | Neuroprotective |

| Other Benzylamine Derivative | MAO-A/MAO-B | 0.41 - >64 | Varies by substituent |

Q & A

Basic: What are the common synthetic routes for 1-(3-(Benzyloxy)phenyl)-N-methylmethanamine, and what are the critical reaction parameters?

Answer:

A typical synthesis involves two key steps:

Benzyloxy Group Introduction : Williamson ether synthesis between 3-hydroxyphenylmethanamine and benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

N-Methylation : Reductive amination using formaldehyde and a reducing agent (e.g., NaBH₃CN) in methanol, or direct alkylation with methyl iodide in the presence of a base (e.g., TEA).

Critical Parameters :

- Temperature control (<40°C) during methylation to avoid over-alkylation.

- Use of anhydrous conditions to prevent hydrolysis of intermediates.

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., benzyloxy protons at δ 4.9–5.1 ppm, aromatic protons in the 3-position phenyl ring at δ 6.7–7.4 ppm).

- Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]⁺ at m/z 258.3) and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemical ambiguities using SHELX software for structure refinement .

- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹).

Advanced: How can computational chemistry aid in understanding the compound’s reactivity or interaction with biological targets?

Answer:

- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability.

- Molecular Docking : Simulate binding affinities with receptors (e.g., monoamine transporters) using software like AutoDock Vina. This is particularly relevant given structural similarities to neurotransmitter analogs .

- Molecular Dynamics (MD) : Study conformational flexibility in aqueous or lipid bilayer environments to inform drug design.

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

Answer:

- Reproducibility Checks : Re-synthesize the compound using documented protocols to verify purity via HPLC (>98%) .

- Differential Scanning Calorimetry (DSC) : Accurately determine melting points and detect polymorphic forms.

- Solubility Studies : Use standardized buffers (e.g., PBS pH 7.4) and nephelometry to quantify solubility. Discrepancies may arise from residual solvents or salt forms (e.g., hydrochloride vs. free base) .

Basic: What are the potential research applications of this compound in medicinal chemistry?

Answer:

- Neuropharmacology : As a structural analog of phenethylamines, it may serve as a precursor for serotonin/dopamine receptor ligands.

- Prodrug Development : The benzyloxy group can act as a protective moiety for targeted drug delivery.

- Enzyme Inhibition Studies : Explore interactions with monoamine oxidases (MAOs) or cytochrome P450 isoforms .

Advanced: What strategies optimize the enantiomeric purity of this compound during synthesis?

Answer:

- Chiral Resolution : Use (R)- or (S)-mandelic acid to form diastereomeric salts, followed by recrystallization.

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) in reductive amination.

- Analytical Validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .

Methodological: How to interpret complex splitting patterns in the ¹H NMR spectrum due to the compound’s substituents?

Answer:

- Aromatic Region : The 3-benzyloxy group causes deshielding of adjacent protons, leading to a doublet of doublets (J ≈ 8–10 Hz) at δ 6.8–7.1 ppm.

- N-Methyl Group : A singlet at δ 2.2–2.4 ppm confirms successful methylation.

- Coupling Analysis : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign proton-proton correlations .

Advanced: What are the implications of steric hindrance from the benzyloxy group on the compound’s reactivity?

Answer:

- Nucleophilic Substitution : The bulky benzyloxy group reduces accessibility to the amine, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures.

- Catalytic Hydrogenation : Use Pd/C under high H₂ pressure (50 psi) to cleave the benzyl group selectively without reducing the aromatic ring .

Data Contradiction Analysis: How to address discrepancies in reported biological activity across studies?

Answer:

- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., cell line, incubation time).

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity.

- Epistatic Factors : Account for differences in membrane permeability due to salt form (e.g., free base vs. HCl salt) .

Advanced: What in silico tools predict the metabolic stability of this compound?

Answer:

- ADMET Predictors : Software like Schrödinger’s QikProp estimates metabolic clearance and cytochrome P450 interactions.

- MetaSite : Identifies probable sites of Phase I oxidation (e.g., benzylic or N-methyl positions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.